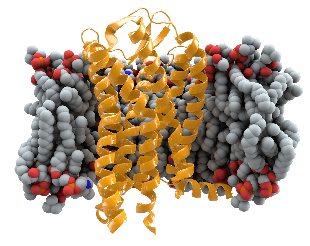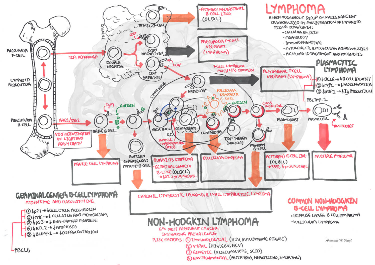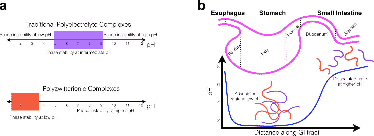New Treatment Tactic for Acute Myeloid Leukemia
Tyrosine kinases are protein enzymes that have many functions within cells, including cell signaling, growth, and division. Sometimes these enzymes can be overactive, which helps cancer cells survive and multiply. A tyrosine kinase inhibitor (TKI) is a medication given to certain acute myeloid leukemia (AML) patients to block the actions of overactive tyrosine kinases, with the ultimate goal of stopping or slowing cancer cell growth. In a study published in the journal Leukemia, researchers from the University of Utah showed that factors produced by bone marrow support cells allowed leukemia cells to survive treatment with quizartinib, a type of TKI. When quizartinib was combined with another TKI called dasatinib the alternative survival pathways were shut down, leading to more effective leukemia cell death.
Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. In preclinical studies, Quizartinib demonstrated dose-dependent activity and favorable drug-like profiles in bioavailability, pharmacokinetics, cytochrome P450 (CYP) liability, and absorption, distribution, metabolism, excretion (ADME).
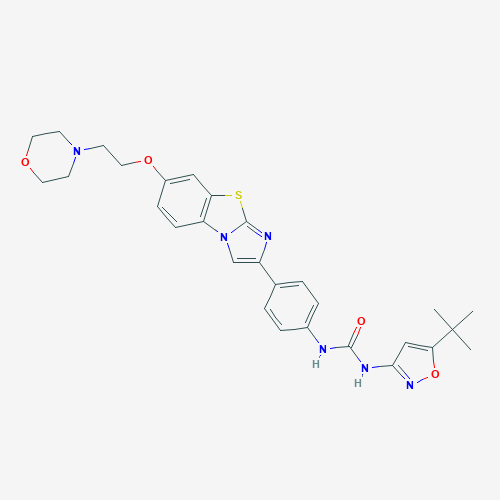
Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL.
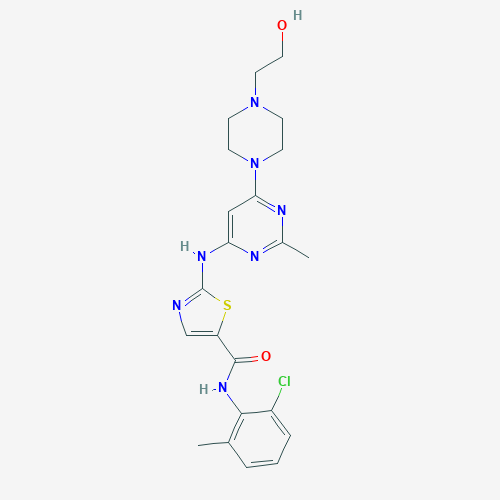
Treating leukemia cells with a combination of quizartinib and dasatinib overcame the protective effects from bone marrow support cells in this laboratory study and killed leukemia cells more effectively than quizartinib alone.
Quizartinib, dasatinib and related products:


